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Compound Name: diazaspiro[5.5]undecane-8-
carboxylate

CAS No.: 1086394-59-3

Cat. No.: B1374900

Get Quote

In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds

represent a class of molecules with immense potential. Their rigid, three-dimensional
architecture offers a unique conformational space for designing novel therapeutics and
functional materials. Tert-butyl 1,8-diazaspiro[5.5]Jundecane-8-carboxylate is a key building
block within this class, featuring a spirocyclic core composed of two fused piperidine rings, with
one of the secondary amines protected by a tert-butoxycarbonyl! (Boc) group.

The precise and unambiguous determination of this molecule's structure is not merely an
academic exercise; it is a critical prerequisite for its application.[1] For drug development
professionals, confirming the exact connectivity, the site of the Boc protection, and the
compound's stereochemistry is fundamental to understanding its interaction with biological
targets.[2] For synthetic chemists, this structural data validates the synthetic pathway and
informs the design of subsequent reactions.

This guide provides a comprehensive, multi-technique approach to the complete structure
elucidation of tert-butyl 1,8-diazaspiro[5.5]Jundecane-8-carboxylate. We will move beyond a
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simple listing of methods to explain the causality behind experimental choices, presenting a
self-validating system of analysis that ensures the highest degree of scientific integrity. The
methodologies detailed herein—from synthesis and purification to advanced spectroscopic and
crystallographic analysis—form a robust framework for researchers engaged in the
characterization of complex molecular architectures.

Part 1: Synthesis and Purification Protocol

The elucidation process begins with the material itself. A reliable synthesis and rigorous
purification are paramount to ensure that the sample being analyzed is, in fact, the target
compound, free from isomers, starting materials, or byproducts that could confound
spectroscopic data. A common and effective method for the selective mono-protection of a
symmetric diamine is the sequential addition of an acid and the protecting group anhydride.[3]

[4]

Experimental Protocol: Synthesis

A facile "one-pot" reaction can be employed for the mono-Boc protection of 1,8-
diazaspiro[5.5]undecane.[5][6] The principle relies on the protonation of one amine group with
one equivalent of acid, rendering it less nucleophilic. The remaining free amine can then
selectively react with Di-tert-butyl dicarbonate (Boc20).[3]

Step-by-Step Synthesis:

Protonation: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C.

o Slowly add one equivalent (1.0 eq) of a solution of HCI in methanol (prepared by reacting
acetyl chloride or chlorotrimethylsilane with methanol).[6]

» Allow the mixture to stir for 30 minutes at room temperature to ensure equilibrium is reached,
forming the mono-hydrochloride salt.

» Protection: Add a solution of Di-tert-butyl dicarbonate (Bocz0, 1.0 eq) in methanol to the
mixture.

o Let the reaction stir at room temperature for 12-24 hours, monitoring progress by Thin Layer
Chromatography (TLC).
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o Work-up: Concentrate the reaction mixture under reduced pressure. Add water and a base
(e.g., saturated NaHCOs solution) to neutralize the HCI salt and quench any unreacted
Bocz20.

o Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or
ethyl acetate.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate in vacuo to yield the crude product.[7]

Experimental Protocol: Purification

Purification is essential to remove any unreacted diamine or the di-protected byproduct. Flash
column chromatography is the standard method.

Step-by-Step Purification:
» Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

e Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a
gradient of methanol in dichloromethane, often with a small percentage of triethylamine to
prevent streaking on the silica).

o Loading and Elution: Carefully load the adsorbed crude product onto the top of the column.
Elute the column with the chosen solvent system, collecting fractions.

o Analysis: Monitor the fractions by TLC to identify those containing the pure product.

« |solation: Combine the pure fractions and remove the solvent by rotary evaporation to yield
tert-butyl 1,8-diazaspiro[5.5]Jundecane-8-carboxylate as a purified solid or 0il.[8]
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Figure 1: Workflow for Synthesis and Purification.

Part 2: Spectroscopic Structure Elucidation

With a purified sample, a suite of spectroscopic techniques is used to piece together the
molecular structure. Each technique provides a different piece of the puzzle, and together they
create a coherent and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic
molecule.[9] For tert-butyl 1,8-diazaspiro[5.5]Jundecane-8-carboxylate, 1H, 13C, and 2D NMR
experiments are required for full assignment.

1H NMR Analysis: The proton NMR spectrum provides information on the number of distinct
proton environments, their electronic environment (chemical shift), and their neighboring
protons (spin-spin splitting).
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13C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon
environments. The use of a Boc protecting group provides highly characteristic signals.
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2D NMR for Definitive Assignment:

e COSY (Correlation Spectroscopy): Would confirm tH-1H couplings within each piperidine
ring, establishing the connectivity of the methylene groups.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its
directly attached carbon, allowing for the unambiguous assignment of the protonated
carbons in the 3C spectrum.

 HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall
structure. Key correlations would include a signal between the protons on the methylene
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groups adjacent to the protected nitrogen (H-a) and the carbamate carbonyl carbon (C-1).[6]
This definitively proves the location of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's
fragmentation, which can confirm the presence of key functional groups.

Expected Data (Electron Impact or Electrospray lonization):

e Molecular lon: For a molecular formula of C1aH26N202, the expected monoisotopic mass is
254.1994. In ESI-MS, this would be observed as the protonated molecule [M+H]* at m/z
255.2.

o Fragmentation Analysis: Boc-protected amines exhibit highly characteristic fragmentation
patterns.[10] The loss of the tert-butyl group or the entire Boc group provides strong
evidence for the structure.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting
their characteristic vibrational frequencies.[11]
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The presence of a strong absorption band around 1690 cm~1 is definitive evidence for the
carbamate carbonyl, while a peak around 3350 cm~! confirms the presence of the unprotected
N-H group.[14][15]

Part 3: Definitive Confirmation by X-ray
Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed
structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[2][16] It is
the only technique that provides a direct three-dimensional image of the molecule, revealing
precise bond lengths, bond angles, and the absolute configuration of stereocenters.[1][17]

Crystallography Workflow:

» Crystal Growth: The first and often most challenging step is to grow a single, diffraction-
quality crystal of the purified compound. This is typically achieved by slow evaporation of a
solvent, vapor diffusion, or slow cooling of a saturated solution.

o Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a
monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of
reflections is collected.[2]

e Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms
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can be determined. The model is then refined computationally to best fit the experimental
data.

The resulting crystal structure would definitively confirm the 1,8-diazaspiro[5.5]undecane
framework, the precise location of the Boc group on one of the nitrogen atoms, and the chair-
like conformations of the two piperidine rings.
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Figure 2: Logical Flow of the Multi-Technique Structure Elucidation Process.

Conclusion

The structure elucidation of tert-butyl 1,8-diazaspiro[5.5]Jundecane-8-carboxylate is a
systematic process that relies on the convergence of evidence from multiple, independent
analytical techniques. The journey begins with a robust synthesis and purification protocol to
ensure sample integrity. Spectroscopic analysis, led by the detailed connectivity information
from 1D and 2D NMR, provides a comprehensive working model of the structure. This model is
corroborated by mass spectrometry, which confirms the molecular weight and key structural
motifs like the Boc group, and by infrared spectroscopy, which verifies the presence of the
required functional groups. Finally, single-crystal X-ray crystallography serves as the ultimate
arbiter, providing unequivocal, high-resolution 3D structural data that validates the conclusions
drawn from all other methods. This integrated, self-validating approach ensures the highest
level of confidence in the final structure, a necessity for any further research or development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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